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Compound of Interest

Compound Name: Cresomycin

Cat. No.: B15559119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cresomycin is a novel, synthetically developed antibiotic belonging to the bridged

macrobicyclic oxepanoprolinamide class, which shares similarities with lincosamide antibiotics.

[1] It has demonstrated potent activity against a broad spectrum of multidrug-resistant Gram-

positive and Gram-negative bacteria, including challenging pathogens like Staphylococcus

aureus, Escherichia coli, and Pseudomonas aeruginosa.[2][3] The enhanced efficacy of

Cresomycin stems from its pre-organized conformational structure, which allows for high-

affinity binding to the bacterial ribosome, thereby overcoming common resistance mechanisms.

[1][3][4] This document provides detailed application notes and protocols for the key analytical

methods used in the characterization of Cresomycin.

Physicochemical Properties
A fundamental aspect of drug development is the thorough characterization of the active

pharmaceutical ingredient's physicochemical properties.
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Property Data Reference

Molecular Formula C25H42N2O6S [1]

Molar Mass 498.68 g/mol [1]

IUPAC Name

(4S,5aS,8S,8aR)-4-Isobutyl-N-

[(1R,7R,8R,9R,10R,11S,12R,Z

)-10,11,12-trihydroxy-7-methyl-

13-oxa-2-

thiabicyclo[7.3.1]tridec-5-en-8-

yl]octahydro-2H-oxepino[2,3-

c]pyrrol-8-carboxamide

[1]

CAS Number 2999743-53-0 [1]

Structural Elucidation and Conformational Analysis
The unique three-dimensional structure of Cresomycin is central to its potent antibacterial

activity. A combination of spectroscopic and computational methods is employed for its

comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique used to determine the solution-

state conformation of Cresomycin. Specifically, 2D ¹H-¹H Nuclear Overhauser Effect

Spectroscopy (NOESY) is utilized to identify protons that are in close spatial proximity,

providing crucial distance constraints for conformational analysis.[2]

Sample Preparation: Dissolve 5-10 mg of purified Cresomycin in 0.5 mL of a suitable

deuterated solvent (e.g., DMSO-d6, Methanol-d4). The choice of solvent should be based on

the solubility of the compound and should not interfere with the signals of interest. Filter the

sample into a high-quality NMR tube.

Instrument Setup:

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a

cryoprobe is recommended for optimal resolution and sensitivity.
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Temperature: Set the sample temperature to 298 K (25 °C) and allow it to equilibrate.

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform

automated or manual shimming to optimize the magnetic field homogeneity.

¹H Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to

determine the spectral width and appropriate transmitter offset.

NOESY Parameter Setup:

Pulse Sequence: Utilize a standard 2D NOESY pulse sequence with gradient selection.

Mixing Time (tmix): This is a critical parameter. For a molecule of Cresomycin's size, a

mixing time in the range of 300-800 ms is a good starting point. A series of NOESY

experiments with varying mixing times can be performed to build up NOE intensity curves

for more quantitative distance analysis.

Relaxation Delay (d1): Set to at least 1.5 times the longest T1 relaxation time of the

protons of interest (typically 1-2 seconds).

Acquisition Time (aq): Typically 0.2-0.4 seconds in the direct dimension.

Number of Scans (ns): Dependent on the sample concentration, typically 8-32 scans per

increment.

Number of Increments (ni): 256-512 increments in the indirect dimension.

Data Processing:

Apply a squared sine-bell window function in both dimensions.

Perform a two-dimensional Fourier transform.

Phase correct the spectrum.

Baseline correct the spectrum.

Data Analysis:
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Identify cross-peaks which indicate through-space interactions between protons.

Integrate the cross-peak volumes to estimate inter-proton distances. These distances are

then used as constraints in molecular modeling to determine the solution-state

conformation.
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Caption: Workflow for 2D ¹H-¹H NOESY NMR analysis of Cresomycin.

X-Ray Crystallography
X-ray crystallography provides precise information about the solid-state conformation of

Cresomycin and is crucial for understanding its pre-organized structure for ribosomal binding.
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[2] This technique was also used to determine the structure of Cresomycin in complex with

bacterial ribosomes.[2]

Crystallization:

Dissolve highly purified Cresomycin in a suitable solvent or solvent mixture.

Employ various crystallization techniques such as slow evaporation, vapor diffusion

(hanging drop or sitting drop), or cooling of a saturated solution.

Screen a wide range of conditions (precipitants, pH, temperature, and additives) to obtain

single crystals of suitable size and quality for diffraction.

Crystal Mounting and Data Collection:

Carefully mount a selected crystal on a goniometer head.

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable

X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. For high-resolution data,

synchrotron radiation is often preferred.

Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage.

Data Processing:

Integrate the raw diffraction images to obtain the intensities of the reflections.

Scale and merge the data from multiple images.

Determine the unit cell parameters and the space group.

Structure Solution and Refinement:

Solve the phase problem using direct methods or Patterson methods.

Build an initial model of the Cresomycin molecule into the electron density map.
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Refine the model against the experimental data using least-squares methods to optimize

the atomic coordinates, and thermal parameters.

Structure Validation:

Validate the final structure using tools like CHECKCIF to ensure its geometric and

crystallographic quality.
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Caption: General workflow for X-ray crystallography of Cresomycin.

Density Functional Theory (DFT) Calculations
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DFT calculations are employed to model the structure of Cresomycin and complement

experimental data from NMR and X-ray crystallography, providing insights into its electronic

structure and conformational stability.[2]

Input Structure Generation: Create an initial 3D structure of Cresomycin using molecular

building software.

Computational Method Selection:

Functional: Choose an appropriate functional, for example, B3LYP, which is widely used

for organic molecules.

Basis Set: Select a suitable basis set, such as 6-31G(d,p), which provides a good balance

between accuracy and computational cost.

Geometry Optimization: Perform a full geometry optimization of the Cresomycin structure in

the gas phase or with a solvent model to find the lowest energy conformation.

Frequency Calculation: Perform a frequency calculation on the optimized geometry to

confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to

obtain thermodynamic properties.

Analysis: Analyze the optimized geometry, bond lengths, bond angles, and dihedral angles.

Compare the calculated structure with experimental data from NMR and X-ray

crystallography.

Purity and Quantitative Analysis
Ensuring the purity and accurately quantifying the concentration of Cresomycin are critical for

both preclinical and clinical studies. High-Performance Liquid Chromatography coupled with

Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for this

purpose.

Experimental Protocol: HPLC-MS/MS for Quantification
Standard and Sample Preparation:
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Prepare a stock solution of Cresomycin reference standard in a suitable solvent (e.g.,

methanol or acetonitrile).

Create a series of calibration standards by serially diluting the stock solution.

Prepare quality control (QC) samples at low, medium, and high concentrations.

Extract Cresomycin from the matrix (e.g., plasma, tissue homogenate) using protein

precipitation or solid-phase extraction.

HPLC Conditions:

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile

with 0.1% formic acid (Mobile Phase B).

Flow Rate: Typically 0.3-0.5 mL/min.

Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

Injection Volume: 5-10 µL.

MS/MS Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Multiple Reaction Monitoring (MRM): Select precursor and product ions specific to

Cresomycin for quantification and confirmation.

Precursor Ion: [M+H]⁺

Product Ions: Determined by infusing a standard solution of Cresomycin and

performing a product ion scan.

Optimization: Optimize MS parameters such as declustering potential, collision energy,

and cell exit potential for each MRM transition.

Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of the analyte to an internal

standard versus the concentration of the calibration standards.

Determine the concentration of Cresomycin in the samples by interpolating their peak

area ratios from the calibration curve.
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Caption: Workflow for HPLC-MS/MS quantification of Cresomycin.

Microbiological Evaluation
Determining the in vitro and in vivo efficacy of Cresomycin against relevant bacterial

pathogens is a cornerstone of its characterization as an antibiotic.
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In Vitro Susceptibility Testing: Minimum Inhibitory
Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a

microorganism. Broth microdilution is a standard method for determining MIC values.

Organism MIC90 (µg/mL) Reference

Staphylococci 2 [2]

Streptococci ≤ 0.06 [2]

Enterococci 0.25 [2]

Prepare Cresomycin Stock Solution: Dissolve Cresomycin in a suitable solvent (e.g.,

DMSO) to a high concentration (e.g., 1280 µg/mL).

Prepare Microtiter Plates:

Add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well

microtiter plate.

Add 100 µL of the Cresomycin stock solution to well 1.

Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and

continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a

growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

Prepare Bacterial Inoculum:

Culture the bacterial strain overnight on an appropriate agar plate.

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland

standard (approximately 1.5 x 10⁸ CFU/mL).

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x

10⁵ CFU/mL in the microtiter plate.
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Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1-11.

Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

Reading Results: The MIC is the lowest concentration of Cresomycin at which there is no

visible growth.

In Vivo Efficacy Testing
Animal models are essential for evaluating the efficacy of a new antibiotic in a living system.

Murine models of infection are commonly used.

Animal Acclimatization: Acclimatize mice (e.g., female BALB/c, 6-8 weeks old) for at least

one week before the experiment.

Infection:

Prepare a mid-logarithmic phase culture of the challenge organism (e.g., a multidrug-

resistant S. aureus strain).

Induce systemic infection by intraperitoneal (IP) injection of a lethal dose of the bacterial

suspension.

Treatment:

Randomize mice into treatment groups.

Administer Cresomycin at various doses, a vehicle control, and a positive control

antibiotic via an appropriate route (e.g., intravenous or subcutaneous) at a specified time

post-infection.

Monitoring: Monitor the mice for signs of illness and record survival daily for a defined period

(e.g., 7 days).

Data Analysis: Compare the survival rates between the different treatment groups. The dose

of Cresomycin that protects 50% of the animals (ED50) can be calculated.

Conclusion
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The comprehensive analytical characterization of Cresomycin, from its detailed molecular

structure to its potent in vitro and in vivo antibacterial activity, is crucial for its development as a

potential therapeutic agent to combat antimicrobial resistance. The protocols outlined in this

document provide a framework for the rigorous evaluation of this promising new antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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